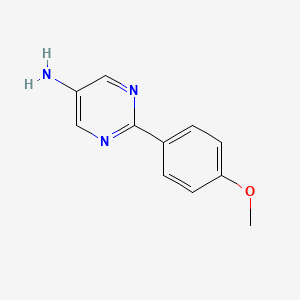

2-(4-Methoxyphenyl)pyrimidin-5-amine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Academic Research

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry and holds immense significance in academic and industrial research. nih.govresearchgate.net This importance is fundamentally rooted in its presence at the core of life itself, forming the basic structure for the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids, DNA and RNA. acs.orgnih.gov This biological prevalence has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme. rsc.orgmdpi.com

Academic research has extensively demonstrated that the pyrimidine nucleus is a versatile scaffold for the design of potent bioactive agents. nih.gov The planar and aromatic nature of the ring system allows for diverse substitutions, leading to a wide array of derivatives with a broad spectrum of pharmacological activities. These activities include, but are not limited to, antimicrobial, antiviral, anti-inflammatory, analgesic, anticonvulsant, and anticancer effects. nih.govresearchgate.net The ability of pyrimidine derivatives to interact with a variety of biological targets, such as kinases and other enzymes, has made them a focal point in the quest for novel therapeutics for a multitude of diseases. nih.govnih.gov

Overview of Methoxyphenyl-Substituted Pyrimidine Derivatives

The incorporation of a methoxyphenyl group onto a pyrimidine core introduces a structural motif that has been widely explored in the development of pharmacologically active compounds. The methoxy (B1213986) group (-OCH3) can significantly influence the electronic properties and lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.

Research into methoxyphenyl-substituted pyrimidine derivatives has revealed their potential in various therapeutic areas. For instance, compounds bearing this structural combination have been investigated as inhibitors of various kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in diseases like cancer. The methoxyphenyl group can form key interactions, such as hydrogen bonds and hydrophobic interactions, within the active sites of these enzymes.

Furthermore, methoxyphenyl-pyrimidine derivatives have been explored for their anti-inflammatory, and anticancer properties. While detailed research findings and data tables specifically for 2-(4-Methoxyphenyl)pyrimidin-5-amine are not extensively available in publicly accessible literature, the foundational knowledge of its constituent parts—the pyrimidine ring and the methoxyphenyl group—strongly suggests its potential as a scaffold for the synthesis of novel compounds with interesting biological activities. The exploration of such scaffolds is a critical endeavor in the ongoing effort to expand the arsenal (B13267) of therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)pyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-10-4-2-8(3-5-10)11-13-6-9(12)7-14-11/h2-7H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUYDYDVLURWPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functionalization of the 2 4 Methoxyphenyl Pyrimidin 5 Amine Core

Transformations at the Pyrimidine (B1678525) Ring

The pyrimidine ring in 2-(4-Methoxyphenyl)pyrimidin-5-amine is an electron-deficient heterocycle, which makes it susceptible to certain types of reactions, particularly nucleophilic aromatic substitution, while also being amenable to modern cross-coupling techniques.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyrimidine rings, especially when they are substituted with good leaving groups like halogens. mdpi.comresearchgate.net While the core molecule itself does not possess a leaving group on the pyrimidine ring, its derivatives, such as halogenated analogues, are prime candidates for SNAr. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient ring to form a Meisenheimer complex, which then expels the leaving group to restore aromaticity. chemrxiv.orgfishersci.co.uk

The regioselectivity of SNAr on pyrimidines is well-established, with positions 2, 4, and 6 being the most activated towards nucleophilic attack due to stabilization of the negative charge in the intermediate by the ring nitrogen atoms. stackexchange.comyoutube.com For derivatives of this compound, substitution at the 4- and 6-positions would be the most likely scenario. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these reactions, allowing for the introduction of a wide range of functional groups. nih.govnih.gov For instance, the reaction of a hypothetical 4-chloro-2-(4-methoxyphenyl)pyrimidin-5-amine with various amines would be expected to yield a diverse library of 4-amino-substituted derivatives. mdpi.com

Table 1: Potential Nucleophilic Aromatic Substitution Reactions on a Halogenated Derivative

| Starting Material | Nucleophile | Potential Product | Reaction Conditions |

|---|---|---|---|

| 4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-amine | Piperidine | 4-(Piperidin-1-yl)-2-(4-methoxyphenyl)pyrimidin-5-amine | Base (e.g., K2CO3), Solvent (e.g., Ethanol), Heat |

| 4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-amine | Sodium Methoxide | 4-Methoxy-2-(4-methoxyphenyl)pyrimidin-5-amine | Methanol, Heat |

| 4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-amine | Benzylamine | 4-(Benzylamino)-2-(4-methoxyphenyl)pyrimidin-5-amine | Base (e.g., TEA), Solvent (e.g., EtOH), Reflux mdpi.com |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon bonds in heterocyclic chemistry. nih.govnih.govnih.gov These reactions typically involve the coupling of a heteroaryl halide or triflate with an organoboron reagent in the presence of a palladium catalyst and a base. nih.gov

For the this compound core, a halogenated derivative (e.g., a bromo- or chloro-substituted pyrimidine) would be required to participate in Suzuki-Miyaura reactions. mdpi.comnih.gov For example, coupling of 4-chloro-2-(4-methoxyphenyl)pyrimidin-5-amine with various aryl or heteroaryl boronic acids could introduce diverse substituents at the 4-position of the pyrimidine ring. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. mdpi.commdpi.com

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Pyrimidine Substrate | Boronic Acid/Ester | Potential Product | Catalyst System |

|---|---|---|---|

| 4-Bromo-2-(4-methoxyphenyl)pyrimidin-5-amine | Phenylboronic acid | 4-Phenyl-2-(4-methoxyphenyl)pyrimidin-5-amine | Pd(PPh3)4, Na2CO3 |

| 4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-amine | Thiophene-2-boronic acid | 4-(Thiophen-2-yl)-2-(4-methoxyphenyl)pyrimidin-5-amine | Pd(dppf)Cl2, K2CO3 mdpi.com |

| 4-Bromo-2-(4-methoxyphenyl)pyrimidin-5-amine | 2-Methoxy-5-pyridylboronic acid | 4-(2-Methoxy-5-pyridyl)-2-(4-methoxyphenyl)pyrimidin-5-amine | Pd(PPh3)2Cl2, Na2CO3 rsc.org |

The presence of the 5-amino group on the pyrimidine ring opens up possibilities for ring closure and annulation reactions, leading to the formation of fused heterocyclic systems. nih.govresearchgate.net These reactions often involve the reaction of the amino group with a bifunctional electrophile, resulting in the construction of a new ring fused to the pyrimidine core. For example, reaction with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds can lead to the formation of pyridopyrimidines or other related fused systems. organic-chemistry.orgnih.govresearchgate.net

Furthermore, multicomponent reactions can provide a convergent and efficient route to complex fused pyrimidines. researchgate.net For instance, a reaction involving this compound, an aldehyde, and a suitable third component could potentially lead to the one-pot synthesis of a novel polycyclic heteroaromatic compound. The specific outcome of these reactions would be highly dependent on the chosen reagents and reaction conditions. Such strategies are valuable for creating libraries of compounds with potential biological activity. nih.govnih.gov

Derivatization of the Amine Moiety

The 5-amino group is a versatile handle for a wide range of chemical modifications. Standard amine derivatization techniques can be readily applied to this compound to introduce various functionalities. nih.govmdpi.com

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This can be used to introduce a variety of acyl groups.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. nih.gov

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield the corresponding ureas and thioureas.

These transformations allow for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. mdpi.com

Table 3: Potential Derivatization Reactions of the 5-Amino Group

| Reaction Type | Reagent | Product Class |

|---|---|---|

| Acylation | Acetyl chloride | N-(2-(4-Methoxyphenyl)pyrimidin-5-yl)acetamide |

| Sulfonylation | Benzenesulfonyl chloride | N-(2-(4-Methoxyphenyl)pyrimidin-5-yl)benzenesulfonamide |

| Urea Formation | Phenyl isocyanate | 1-(2-(4-Methoxyphenyl)pyrimidin-5-yl)-3-phenylurea |

Modifications of the Methoxyphenyl Substituent

The 2-(4-methoxyphenyl) group also offers opportunities for chemical modification, primarily centered around the methoxy (B1213986) group and the aromatic ring itself.

The most common transformation of a methoxy group on an aromatic ring is demethylation to reveal the corresponding phenol (B47542). This is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting phenolic hydroxyl group can then serve as a point for further functionalization, for example, through O-alkylation or O-acylation, or conversion to a triflate for use in cross-coupling reactions.

While the methoxyphenyl ring is generally electron-rich and thus activated towards electrophilic aromatic substitution, the conditions required for such reactions (e.g., strong acids for nitration or Friedel-Crafts reactions) might be incompatible with the pyrimidine ring. nih.govmasterorganicchemistry.com However, under carefully controlled conditions, selective functionalization of the methoxyphenyl ring could potentially be achieved.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental data for the structural elucidation and advanced characterization of the specific chemical compound This compound is not publicly available.

The user's request for an article structured with specific sections on spectroscopic and crystallographic analysis requires precise, published research findings. This includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H NMR and ¹³C NMR chemical shifts, coupling constants, and assignments.

Infrared (IR) and Raman Spectroscopy: Tables of characteristic vibrational frequencies.

Mass Spectrometry (MS): Data from MS, LCMS, or HR-MS, including fragmentation patterns.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Absorption maxima (λmax) and molar absorptivity data.

X-ray Crystallography: Detailed information on crystal packing and intermolecular hydrogen bonding interactions.

The performed searches yielded information on various isomers (such as 4-(4-methoxyphenyl)pyrimidin-2-amine (B1349333) and 2-(2-methoxyphenyl)pyrimidin-5-amine) and other related pyrimidine derivatives. However, no specific studies containing the required analytical data for this compound could be located.

Generating an article without this foundational data would involve speculation or the incorrect use of data from different chemical compounds, which would be scientifically inaccurate and misleading. Therefore, it is not possible to fulfill the request in a manner that is both scientifically rigorous and strictly adheres to the provided outline for the specified compound.

Structural Elucidation and Advanced Characterization Techniques

X-ray Crystallography and Solid-State Structure Analysis

Conformational Analysis and Dihedral Angles

The conformation of 2-(4-Methoxyphenyl)pyrimidin-5-amine is largely defined by the rotation around the single bond connecting the 4-methoxyphenyl (B3050149) group to the pyrimidine (B1678525) ring. This rotation determines the dihedral angle, which is the angle between the planes of the two aromatic rings.

Detailed crystallographic studies on analogous 2-phenylpyrimidine (B3000279) derivatives indicate that the phenyl and pyrimidine rings are typically not coplanar. mdpi.com Instead, they adopt a twisted conformation. For a series of 5-hydroxymethyl-2-phenylpyrimidine compounds, the observed dihedral angle between the pyrimidine ring and the phenyl group at the 2-position was found to range from 9.5° to 26.4°, depending on the nature of other substituents on the pyrimidine core. mdpi.com This consistent finding of a non-planar structure in similar molecules suggests that this compound also favors a twisted conformation to minimize steric hindrance between the two rings. The exact dihedral angle for the title compound would require specific experimental determination or computational modeling.

Table 1: Dihedral Angles in Structurally Related 2-Phenylpyrimidine Derivatives

| Compound | Dihedral Angle between Phenyl and Pyrimidine Rings |

|---|---|

| 5-hydroxymethyl-2-phenylpyrimidin-4-amine | 26.4(2)° |

| Ethyl 4-(propylamino)-5-hydroxymethyl-2-phenylpyrimidine | 9.5(2)° |

| Ethyl 4-(allylamino)-5-hydroxymethyl-2-phenylpyrimidine | 10.9(2)° |

| Ethyl 4-(isopropylamino)-5-hydroxymethyl-2-phenylpyrimidine | 15.7(2)° |

Note: Data is for analogous compounds to illustrate typical conformational preferences. mdpi.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This data is compared against the theoretical values calculated from the molecular formula to verify the compound's empirical formula and assess its purity.

The molecular formula for this compound is C₁₁H₁₁N₃O. Based on this formula, the theoretical elemental composition has been calculated. While specific experimental data for this compound is not available in the cited literature, the standard procedure involves combustion analysis to obtain measured percentages, which are then compared with the theoretical values presented below.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 132.121 | 65.65% |

| Hydrogen | H | 1.008 | 11.088 | 5.51% |

| Nitrogen | N | 14.007 | 42.021 | 20.88% |

| Oxygen | O | 15.999 | 15.999 | 7.95% |

| Total | 201.229 | 100.00% |

| Compound Name |

|---|

| This compound |

| 5-hydroxymethyl-2-phenylpyrimidin-4-amine |

| Ethyl 4-(propylamino)-5-hydroxymethyl-2-phenylpyrimidine |

| Ethyl 4-(allylamino)-5-hydroxymethyl-2-phenylpyrimidine |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's properties by modeling its electron density. science.org.genih.gov Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict a range of parameters. physchemres.orgopenaccesspub.org These calculations provide a detailed picture of the molecule's ground state and are fundamental for further analysis.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. sciensage.inforesearchgate.net

A small HOMO-LUMO gap suggests that a molecule is highly polarizable, has high chemical reactivity, and facilitates intramolecular charge transfer. nih.govsciensage.info This is because less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For pyrimidine (B1678525) derivatives, DFT calculations are used to determine these energy levels, which in turn helps in understanding their electronic transitions and potential bioactivity. nih.govnih.gov

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.57 | Electron-donating capability |

| ELUMO | -2.09 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.48 | Indicates chemical reactivity and stability ajchem-a.com |

Theoretical vibrational analysis is a powerful technique for interpreting experimental spectroscopic data. By calculating the harmonic vibrational frequencies using DFT, researchers can assign the various vibrational modes observed in Fourier-Transform Infrared (FTIR) and Raman spectra. mdpi.comnih.gov The calculated frequencies are often scaled to achieve better agreement with experimental results. mdpi.com

The Potential Energy Distribution (PED) analysis is commonly used to provide a detailed assignment of each vibrational mode, clarifying the contribution of different functional groups to a specific vibration. openaccesspub.orgsciensage.info This combined experimental and theoretical approach provides a comprehensive understanding of the molecule's vibrational properties. nih.gov

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3445 | Amino group stretching |

| ν(C=N) | 1620 | 1615 | Pyrimidine ring stretching |

| ν(C-O) | 1250 | 1245 | Methoxy (B1213986) group stretching |

| δ(C-H) | 1450 | 1455 | Phenyl ring in-plane bending |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. openaccesspub.orgresearchgate.net The MEP surface illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For 2-(4-Methoxyphenyl)pyrimidin-5-amine, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group, indicating these as potential sites for electrophilic interaction. ajchem-a.com

The ionization potential, which can be approximated from the HOMO energy (I ≈ -EHOMO), is another key descriptor of a molecule's electronic structure and reactivity. mdpi.com

Quantum chemical calculations allow for the determination of several global reactivity descriptors that quantify a molecule's stability and reactivity. acs.org These descriptors are derived from the HOMO and LUMO energies and provide a deeper understanding of the molecule's behavior in chemical reactions. nih.govmdpi.com

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov

Chemical Potential (μ): Related to the electronegativity of a molecule, it describes the tendency of electrons to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, representing its stabilization energy upon receiving charge from the environment. It is defined as ω = μ² / (2η). researchgate.netscielo.org.mx A higher electrophilicity index indicates a stronger electrophile. nih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Indicates electron escaping tendency researchgate.net |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies electron-accepting capability scielo.org.mx |

| Softness (S) | 1 / η | Reciprocal of hardness, indicates reactivity |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions, including the synthesis of pyrimidine derivatives. science.org.ge DFT calculations can map the entire reaction pathway, identifying transition states, intermediates, and determining activation energies. science.org.geresearchgate.net For instance, the synthesis of pyrimidines can involve complex sequences like Knoevenagel condensation, Michael addition, and cyclization. nih.govacs.org

By modeling these steps, researchers can understand the energetic favorability of different pathways, the role of catalysts, and the electronic effects of substituents on the reaction outcome. mdpi.com This predictive capability is invaluable for optimizing synthetic routes and designing new reactions. science.org.ge

In Silico Pharmacokinetic Predictions

In the field of drug discovery, predicting a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development as a therapeutic agent. In silico ADME predictions use computational models to estimate these pharmacokinetic parameters for candidate compounds. tandfonline.commdpi.com This approach allows for the early identification of molecules with poor pharmacokinetic profiles, reducing the risk of late-stage failures in drug development. tandfonline.com

For pyrimidine derivatives, which are common scaffolds in medicinal chemistry, various physicochemical and pharmacokinetic properties can be predicted. tandfonline.comnih.gov These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models and adherence to guidelines like Lipinski's rule of five. mdpi.com

| Property | Description | Importance in Drug Development |

|---|---|---|

| LogP | Octanol-water partition coefficient | Predicts lipophilicity and membrane permeability |

| Aqueous Solubility | The extent to which a compound dissolves in water | Affects absorption and formulation |

| Blood-Brain Barrier (BBB) Permeability | Ability to cross into the central nervous system | Crucial for CNS drugs; avoided for others to limit side effects tandfonline.com |

| CYP450 Inhibition | Inhibition of key metabolic enzymes | Predicts potential for drug-drug interactions |

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut | Indicates oral bioavailability tandfonline.com |

Molecular Docking Studies and Binding Site Analysis

Computational methods, particularly molecular docking, have been instrumental in elucidating the potential mechanisms of action for this compound and its derivatives. These studies provide critical insights into the binding modes and structure-activity relationships (SAR) of these compounds with various biological targets, primarily focusing on protein kinases involved in cell signaling and cancer progression.

Molecular docking simulations have been employed to predict the interactions of pyrimidine derivatives with the ATP-binding pockets of several key kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.govmdpi.com These studies help in understanding the structural basis for the observed inhibitory activities and guide the rational design of more potent and selective inhibitors.

For instance, in studies targeting dual EGFR/VEGFR-2 inhibition, derivatives of the (4-methoxyphenyl)pyrimidine scaffold have demonstrated significant inhibitory potential. nih.gov Docking analyses revealed that these compounds can fit snugly into the kinase active sites, forming crucial interactions with key amino acid residues. One highly active compound was found to exhibit strong inhibitory activity against both EGFR and VEGFR-2, with IC50 values of 0.071 µM and 0.098 µM, respectively. nih.gov

Similarly, docking studies against human cyclin-dependent kinase-2 (CDK2) have shown that pyrimidine derivatives can achieve favorable binding energies, indicating stable complex formation. nih.gov The analysis of these docked complexes highlights specific interactions, such as hydrogen bonds and alkyl-pi interactions, that contribute to the binding affinity. nih.gov Beyond kinases, the versatility of the pyrimidine scaffold has been explored against other important therapeutic targets like the anti-apoptotic protein Bcl-2, where docking studies have identified key residues essential for ligand anchoring. mdpi.com

The binding site analysis consistently reveals that the pyrimidine core acts as a scaffold, positioning the methoxyphenyl group and other substituents to engage in specific interactions within the receptor's binding pocket. Common interactions include:

Hydrogen Bonds: The nitrogen atoms of the pyrimidine ring frequently act as hydrogen bond acceptors, often interacting with backbone amides of hinge region residues in kinases, such as Cys919 in VEGFR-2. mdpi.com

Hydrophobic and van der Waals Interactions: The methoxyphenyl ring and other lipophilic moieties contribute to binding affinity through interactions with hydrophobic pockets in the active site, involving residues like Valine and Isoleucine. nih.govmdpi.com

Pi-Alkyl and Pi-Pi Stacking: Aromatic rings in the ligands can form favorable stacking interactions with aromatic residues like Phenylalanine or pi-alkyl interactions with aliphatic residues in the binding site.

The detailed interactions and binding energies for representative pyrimidine derivatives against various protein targets are summarized in the tables below.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituent Modifications on Biological Activity

The biological activity of derivatives of the 2-(4-methoxyphenyl)pyrimidin-5-amine scaffold is profoundly influenced by the nature and position of various substituents. Research into analogous 2-phenylpyrimidine (B3000279) structures has demonstrated that even minor alterations to the peripheral chemical groups can lead to significant changes in potency and selectivity.

For instance, in studies of related 2-phenylpyrimidin-4-amine (B1280114) derivatives, modifications to the phenyl ring at the 2-position have been shown to be a critical determinant of activity. The introduction of electron-withdrawing or electron-donating groups, as well as variations in steric bulk, can modulate the compound's interaction with its biological target. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitution at the 2-position of the phenyl ring was found to be more favorable than at the 3- or 4-positions. While a trifluoromethyl group at the 2-position was found to be active, moving it to the 3- or 4-position resulted in inactivity. An electron-donating methoxy (B1213986) group at the 2-position yielded comparable activity to the trifluoromethyl group, whereas an electron-withdrawing nitro group at the same position led to a seven-fold decrease in activity. acs.org

Furthermore, the substitution on the pyrimidine (B1678525) ring itself is a key area of SAR exploration. In a study on 5-hydroxymethyl-2-phenylpyrimidines, it was observed that the introduction of bulky substituents at the 4-position of the pyrimidine ring generally enhanced anticancer properties, albeit at a moderate level. mdpi.com This suggests that the space around the pyrimidine core is a sensitive region for molecular interactions.

In a separate investigation of 4-amino-2-phenylpyrimidine derivatives as GPR119 agonists, optimization of the substituents on the 2-position phenyl ring led to the discovery that 3,4-dihalogenated and 2,4,5-trihalogenated phenyl derivatives exhibited potent agonistic activity. nih.gov This highlights the positive impact that halogenation can have on the biological activity of this class of compounds.

The following interactive table summarizes the impact of various substituent modifications on the biological activity of analogous pyrimidine compounds.

| Scaffold | Modification Position | Substituent | Observed Effect on Biological Activity | Reference |

| N-Benzyl-2-phenylpyrimidin-4-amine | 2-position of phenyl ring | 2-OMe | Comparable activity to 2-CF3 | acs.org |

| N-Benzyl-2-phenylpyrimidin-4-amine | 2-position of phenyl ring | 2-NO2 | 7-fold loss in activity compared to 2-CF3 | acs.org |

| N-Benzyl-2-phenylpyrimidin-4-amine | 3- or 4-position of phenyl ring | 3-CF3 or 4-CF3 | Inactive | acs.org |

| 5-Hydroxymethyl-2-phenylpyrimidine | 4-position of pyrimidine ring | Bulky aliphatic amino groups | Enhanced anticancer properties | mdpi.com |

| 4-Amino-2-phenylpyrimidine | 2-position of phenyl ring | 3,4-dihalogenation | Potent GPR119 agonistic activity | nih.gov |

| 4-Amino-2-phenylpyrimidine | 2-position of phenyl ring | 2,4,5-trihalogenation | Potent GPR119 agonistic activity | nih.gov |

Role of the Pyrimidine Scaffold in Molecular Recognition

The pyrimidine scaffold is a privileged structure in drug discovery, largely due to its inherent physicochemical properties that facilitate molecular recognition by biological targets. mdpi.comresearchgate.net Its nitrogen atoms can act as hydrogen bond acceptors, which is a crucial interaction for the stable binding of a ligand to a protein's active site. mdpi.comacs.org

The arrangement of nitrogen atoms in the pyrimidine ring allows it to act as a bioisostere for other aromatic systems, such as a phenyl ring. This bioisosteric replacement can lead to improved pharmacokinetic and pharmacodynamic properties of a drug candidate. mdpi.com The pyrimidine core's ability to engage in hydrogen bonding and π-π stacking interactions with biomolecules is a recurring theme in the study of its derivatives. rsc.org

In the context of this compound, the pyrimidine ring serves as the central anchor for the methoxyphenyl and amine substituents, orienting them in a specific spatial arrangement for optimal interaction with a target. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are key hydrogen bond acceptors. The 5-amino group can act as a hydrogen bond donor, further strengthening the binding affinity.

Molecular modeling and structural biology studies of related pyrimidine-based inhibitors have often revealed the pyrimidine core situated in the hinge region of kinase active sites, forming critical hydrogen bonds that are essential for inhibitory activity. This ability to mimic nucleobases enables pyrimidine derivatives to interact with a wide range of biological targets, including kinases and dihydrofolate reductase. rsc.org The versatility of the pyrimidine scaffold allows for structural modifications at the 2, 4, 5, and 6 positions, providing a pathway for fine-tuning the biological activity and selectivity of drug candidates. mdpi.com

The table below outlines the key interactions facilitated by the pyrimidine scaffold.

| Interaction Type | Participating Atoms/Groups | Role in Molecular Recognition | Reference |

| Hydrogen Bonding | Pyrimidine ring nitrogens (N1, N3) | Act as hydrogen bond acceptors, anchoring the molecule to the target protein. | mdpi.comacs.org |

| Hydrogen Bonding | 5-amino group | Acts as a hydrogen bond donor, enhancing binding affinity. | |

| π-π Stacking | Aromatic pyrimidine ring | Interacts with aromatic residues in the binding site, contributing to binding stability. | rsc.org |

| Bioisosterism | Pyrimidine ring | Can replace other aromatic systems like phenyl rings to improve drug properties. | mdpi.com |

Biological Activities and Pharmacological Potential of 2 4 Methoxyphenyl Pyrimidin 5 Amine Derivatives

Anticancer and Antiproliferative Activities

The pyrimidine (B1678525) scaffold is a well-established pharmacophore in the development of anticancer agents, and derivatives of 2-(4-Methoxyphenyl)pyrimidin-5-amine are no exception. Their antiproliferative effects are often attributed to a multi-faceted mechanism of action, including the disruption of microtubule dynamics, modulation of the cell cycle, induction of apoptosis, and inhibition of key kinases involved in tumor progression.

Several derivatives of pyrimidine have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By interfering with the assembly of microtubules, these compounds can halt the cell cycle and induce apoptosis in cancer cells. For instance, a series of 2,7-diaryl- researchgate.netmdpi.comtriazolo[1,5-a]pyrimidine derivatives have been investigated as tubulin polymerization inhibitors. mdpi.com One such compound, characterized by the presence of a 4'-methoxy-3'-hydroxyphenyl group at the 2-position and a 3',4',5'-trimethoxyphenyl moiety at the 7-position of the triazolopyrimidine scaffold, displayed potent antiproliferative activity against HeLa cells with an IC50 value of 60 nM. mdpi.com This activity is attributed to the inhibition of tubulin assembly. mdpi.com

Further studies on heterocyclic-fused pyrimidines have shown that these new analogues can effectively inhibit tubulin polymerization in a dose-dependent manner. nih.gov These compounds are designed to target the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics. nih.gov The 3',4',5'-trimethoxyphenyl ring is a common feature in many tubulin polymerization inhibitors and its incorporation into pyrimidine derivatives often leads to enhanced activity. mdpi.com

| Compound Type | Mechanism | Key Findings | Reference |

| 2,7-diaryl- researchgate.netmdpi.comtriazolo[1,5-a]pyrimidines | Tubulin polymerization inhibition | Potent and selective antiproliferative activity against HeLa cells (IC50: 60 nM). mdpi.com | mdpi.com |

| Heterocyclic-fused pyrimidines | Tubulin polymerization inhibition | Effectively inhibited tubulin polymerization in a dose-dependent manner by targeting the colchicine binding site. nih.gov | nih.gov |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Tubulin polymerization inhibition | Potently inhibited tubulin polymerization and disrupted microtubule dynamics in HeLa cells. nih.gov | nih.gov |

The disruption of microtubule function by this compound derivatives often leads to cell cycle arrest, typically at the G2/M phase, followed by the induction of apoptosis. For example, a novel microtubule inhibitor, 2-methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (B47542) (SQ0814061), was shown to induce G2/M cell cycle arrest and subsequent apoptosis in human breast cancer cells. nih.gov Similarly, a series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines were found to cause G2/M phase cell cycle arrest and apoptosis in HeLa cells. nih.gov

The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. Studies have shown that certain pyrimidine derivatives can induce apoptosis while simultaneously blocking autophagy, a cellular survival mechanism. nih.gov For instance, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine was found to induce apoptosis in non-small cell lung cancer cells. nih.gov Furthermore, some pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and/or CDK9. mdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 kinase is a validated strategy in cancer therapy. nih.gov Several pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.

For example, a series of 5,6-fused heterocyclic compounds bearing an anilide group were designed as type-II VEGFR2 kinase inhibitors. estranky.sk These compounds interact with the backbone NH group of Cys919 in the kinase domain. estranky.sk Novel piperazine–chalcone (B49325) hybrids and their related pyrazoline analogues have also shown promising VEGFR-2 inhibitory activity, with IC50 values ranging from 0.57 µM to 1.48 µM. tandfonline.com Additionally, new series of piperazinylquinoxaline-based derivatives have demonstrated VEGFR-2 inhibition with IC50 values in the range of 0.19 to 0.60 µM. nih.gov

| Compound Series | Target Kinase | IC50 Values | Reference |

| Piperazinylquinoxaline-based derivatives | VEGFR-2 | 0.19 - 0.60 µM | nih.gov |

| Piperazine–chalcone hybrids | VEGFR-2 | 0.57 - 1.48 µM | tandfonline.com |

| 5,6-fused heterocyclic compounds | VEGFR-2 | Not specified | estranky.sk |

Anti-inflammatory Properties

Pyrimidine derivatives have demonstrated significant anti-inflammatory potential. Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, particularly COX-2. rsc.orgnih.gov The anti-inflammatory effects of pyrimidines are also attributed to their ability to suppress the expression and activities of other vital inflammatory mediators, including prostaglandin (B15479496) E2, inducible nitric oxide synthase, tumor necrosis factor-α, and various interleukins. rsc.org

For instance, certain pyrano[2,3-d]pyrimidine derivatives have shown noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity, with IC50 values comparable to the standard drug celecoxib. rsc.org The introduction of a 4-methoxyphenyl (B3050149) group at specific positions of some pyrrolo[2,3-d]pyrimidines has been shown to enhance their anti-inflammatory activity. rsc.org Furthermore, some newly synthesized pyrrolo[2,3-d]pyrimidine derivatives have exhibited potent anti-inflammatory activity with low toxicity in preclinical models. researchgate.net

Antimicrobial Activities (Antibacterial, Antifungal)

Derivatives of this compound have also been investigated for their antimicrobial properties. Various synthesized pyrimidine and pyrimidopyrimidine derivatives have been screened for their activity against a range of bacterial and fungal strains.

In terms of antibacterial activity, some nicotinonitrile derivatives have been assayed against both Gram-positive (e.g., Bacillus megaterium, Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli, Salmonella typhimurium). worldnewsnaturalsciences.comresearchgate.net For example, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles have displayed desired anti-Escherichia coli and anti-Staphylococcus aureus activity. researchgate.net

With respect to antifungal activity, various pyrimidine derivatives have shown efficacy against fungal species like Aspergillus niger and Candida albicans. researchgate.netjournalijar.comnih.gov For instance, a series of (Z)-N-(1-[2-{3-[(dimethylamino)methyl)]- 2-methoxyphenyl}-5-(pyridin- 4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene) benzenamine derivatives demonstrated excellent to weak antifungal activity, with minimum inhibitory concentrations in the range of 1.62-25 µg/mL. researchgate.net Similarly, novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been found to display high antifungal activity against Rhizoctonia solani. researchgate.net

| Compound Series | Antimicrobial Activity | Tested Organisms | Reference |

| Nicotinonitrile derivatives | Antibacterial and Antifungal | B. megaterium, S. aureus, E. coli, S. typhimurium, A. niger | worldnewsnaturalsciences.comresearchgate.net |

| Oxadiazole derivatives | Antifungal | C. albicans, C. tropicalis, A. niger | researchgate.net |

| 1,2,4-triazolo[1,5-a]pyrimidine derivatives | Antifungal | Rhizoctonia solani | researchgate.net |

| Phenyl(2H-tetrazol-5-yl)methanamine derivatives | Antifungal | Candida albicans, Aspergillus niger | nih.gov |

Enzyme Inhibition Studies (e.g., Thymidylate Synthase, Reverse Transcriptase)

The structural versatility of pyrimidine derivatives allows them to interact with and inhibit various enzymes. While specific studies on this compound derivatives and thymidylate synthase are not extensively detailed in the provided context, the broader class of pyrimidine analogues has been investigated for the inhibition of other key enzymes.

One notable example is the inhibition of the HIV-1 reverse transcriptase (RT). The RT-associated ribonuclease H (RNase H) function is an attractive target for anti-HIV drug development. nih.gov A class of 1,2,4-triazolo[1,5-a]pyrimidines has been identified as novel inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H activity. nih.gov These compounds have been shown to destabilize the RT heterodimer, suggesting an allosteric binding mechanism at the interface of the p51 and p66 subunits of the enzyme. nih.gov

Receptor Interactions and Modulation

Derivatives of this compound have been shown to interact with several key receptors, indicating their potential as modulators of cellular signaling.

Notably, a series of 2,4,5-trimethoxyphenyl pyrimidine derivatives have been identified as selective dopamine (B1211576) D5 receptor (D5R) partial agonists. nih.gov In a study focused on developing non-catecholamine-based pyrimidine compounds, researchers identified 4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine as the most potent compound, with an EC50 of 269.7 ± 6.6 nM. nih.gov This compound, along with other derivatives, demonstrated selective agonist activity at the D5 receptor over the D1 receptor. nih.gov The research highlights the potential of these pyrimidine derivatives in the treatment of neurological and psychiatric disorders where dopamine receptors are key therapeutic targets. nih.gov

Furthermore, pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidin-5-amine derivatives have been developed as antagonists of the A2A adenosine (B11128) receptor (A2AAR). nih.govebi.ac.uk These compounds have been functionalized to create fluorescent conjugates and water-soluble sulfonates, which have shown high affinity and selectivity for the A2AAR. nih.govebi.ac.uk For instance, a water-soluble sulfonate derivative exhibited a Ki of 6.2 nM. nih.govebi.ac.uk Molecular docking and dynamics simulations have provided insights into the binding modes of these ligands with the A2AAR, suggesting interactions with key residues in the orthosteric binding site and extracellular loops. nih.gov

Thiazolo[5,4-d]pyrimidine derivatives have also been synthesized and shown to have a high affinity for both A1 and A2A adenosine receptors. mdpi.com One derivative, 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine, displayed a Ki of 1.9 nM for the hA1 receptor and 0.06 nM for the hA2A receptor. mdpi.com

Table 1: Receptor Interactions of this compound Derivatives

| Compound Class | Target Receptor | Activity | Key Finding |

|---|---|---|---|

| 2,4,5-Trimethoxyphenyl pyrimidine derivatives | Dopamine D5 Receptor (D5R) | Partial Agonist | 4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine showed an EC50 of 269.7 ± 6.6 nM. nih.gov |

| Pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidin-5-amine derivatives | A2A Adenosine Receptor (A2AAR) | Antagonist | A water-soluble sulfonate derivative exhibited a Ki of 6.2 nM. nih.govebi.ac.uk |

| Thiazolo[5,4-d]pyrimidine derivatives | A1 and A2A Adenosine Receptors | Antagonist | 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine had a Ki of 0.06 nM for the hA2A receptor. mdpi.com |

Bone Anabolic Properties and Osteogenesis Promotion

Certain pyrimidine derivatives have demonstrated significant potential as bone anabolic agents, primarily through their influence on the BMP2/SMAD1 signaling pathway and antagonism of the calcium-sensing receptor (CaSR).

A study on novel pyrimidine derivatives identified N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide as a highly efficacious anabolic agent at a concentration of 1 pM. nih.gov This compound was found to promote osteogenesis by upregulating the expression of osteogenic genes, such as RUNX2 and type 1 collagen, through the activation of the BMP2/SMAD1 signaling pathway. nih.gov The research was inspired by previous reports on 2-Amino-4-(3,4,5-trimethoxyphenyl)pyrimidine-5-carboxamide, which acts as a CaSR antagonist with an IC50 of 190 nM for the treatment of osteoporosis. nih.gov

The calcium-sensing receptor has been recognized as a promising target for anabolic agents in treating osteoporosis. nih.gov Antagonism of the CaSR can stimulate the transient secretion of parathyroid hormone (PTH), which plays a crucial role in bone formation. nih.gov Research into tetrahydropyrazolopyrimidine derivatives led to the discovery of TAK-075, an orally active CaSR antagonist that demonstrated improved solubility, chemical stability, and in vivo efficacy in stimulating PTH secretion in rats. nih.govbiocrick.com The calcilytic NPS2143 has also been shown to reverse the pro-fibrotic effects of TGFβ1 in normal human lung fibroblasts by inhibiting CaSR. medrxiv.orgmdpi.com

Table 2: Bone Anabolic Properties of Pyrimidine Derivatives

| Compound/Derivative | Mechanism of Action | Key Finding |

|---|---|---|

| N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide | Upregulation of osteogenic genes via BMP2/SMAD1 signaling pathway | Most efficacious anabolic agent at 1 pM. nih.gov |

| 2-Amino-4-(3,4,5-trimethoxyphenyl)pyrimidine-5-carboxamide | Calcium-Sensing Receptor (CaSR) Antagonist | IC50 of 190 nM for osteoporosis treatment. nih.gov |

| TAK-075 | Calcium-Sensing Receptor (CaSR) Antagonist | Orally active, stimulated transient PTH secretion in rats. nih.govbiocrick.com |

| NPS2143 | Calcium-Sensing Receptor (CaSR) Antagonist | Reversed pro-fibrotic effects of TGFβ1 in human lung fibroblasts. medrxiv.orgmdpi.com |

Immunomodulatory Activities

The immunomodulatory potential of pyrimidine derivatives has been explored, with a particular focus on the inhibition of key signaling pathways in immune cells.

One area of investigation involves the inhibition of the STAT6 (signal transducers and activators of transcription 6) protein. STAT6 is activated by interleukins IL-4 and IL-13 and plays a critical role in T-helper cell 2 (Th2) differentiation, making it a therapeutic target for allergic conditions like asthma. nih.gov A series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives were synthesized and evaluated for their STAT6 inhibitory activities. nih.gov Among them, 4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide (AS1517499) demonstrated potent STAT6 inhibition with an IC50 value of 21 nM. nih.gov This compound also effectively inhibited IL-4-induced Th2 differentiation of mouse spleen T cells with an IC50 value of 2.3 nM, without affecting T-helper cell 1 (Th1) differentiation. nih.gov

Antiviral Properties

Pyrimidine derivatives have been a significant area of research in the development of antiviral agents, with various compounds showing efficacy against a range of viruses.

Phosphonylmethoxyalkyl derivatives of pyrimidines have been evaluated for their antiviral properties. nih.gov Specifically, (S)-HPMPC was identified as the most effective inhibitor of cytomegalovirus (CMV), while (S)-HPMPA and its cyclic phosphonate, (S)-cHPMPA, showed the greatest inhibitory activity against adenovirus and vaccinia virus. nih.gov

More recently, thirteen new 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and assessed for their antiviral potency. mdpi.com Compounds featuring a cyclopropylamino group and an aminoindane moiety exhibited notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Another study found that novel 2-benzoxyl-phenylpyridine derivatives displayed strong antiviral activities against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov It was determined that these compounds target the early stages of CVB3 replication, including viral RNA replication and protein synthesis. nih.gov Additionally, pyrrolo[2,3-d]pyrimidines, being structurally analogous to purines, have been recognized for their broad pharmacological spectrum, including antiviral properties. rsc.org

Other Investigated Biological Activities

The versatile scaffold of this compound has led to the exploration of its derivatives for a multitude of other biological activities.

Anticonvulsant: While not directly focused on this compound, related heterocyclic systems like 1,2,4-triazoles have been reported to possess anticonvulsant characteristics. nih.gov

Antimalarial: Currently, there is a lack of specific research findings on the antimalarial properties of this compound derivatives in the provided context.

Antihypertensive: A series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which are structurally related to pyrimidines, were prepared and tested for their ability to reduce blood pressure in spontaneously hypertensive rats. nih.gov Several of these compounds showed activity at oral doses of 0.3-10 mg/kg and exhibited alpha-adrenoceptor blocking effects. nih.gov Another study on pyrimidine derivatives designed based on a nifedipine-like structure also identified compounds that decreased mean arterial blood pressure in rabbits and exhibited calcium channel blockade activity. researchgate.netosti.gov

Antinociceptive: A series of 2-methoxy-5H nih.govbenzopyrano[4,3-d]pyrimidin-5-amines were found to possess good analgesic activity without gastric toxicity. nih.gov Additionally, newly synthesized 4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles were evaluated for their antinociceptive activity, with one derivative showing promising results. nih.gov Other research has also demonstrated the antinociceptive effects of various triazine and benzoxazole (B165842) derivatives in animal models. europeanreview.orgepain.org

Anti-platelet: Several pyrimidine derivatives have demonstrated anti-platelet activity. A series of 2-methoxy-5H nih.govbenzopyrano[4,3-d]pyrimidin-5-amines showed antiplatelet activity in aggregation induced by arachidonic acid or collagen. nih.gov Another study on 2-substituted 4,5-bis(4-methoxyphenyl)pyrimidines identified compounds with potent inhibitory activity on malondialdehyde formation, a marker of cyclooxygenase activity. nih.gov Specifically, 4,5-bis(4-methoxyphenyl)-2-(1-methyl-1,2,3,6-tetrahydropyrid-4-yl) pyrimidine exhibited potent and long-lasting anti-platelet activity ex vivo. nih.gov Furthermore, derivatives of 4-amino-5-oxoproline have also been shown to inhibit platelet aggregation. mdpi.com

Neuroprotective: The neuroprotective potential of pyrimidine derivatives has been investigated. One study showed that 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (GlcNAc-Sal) attenuated apoptotic cell death induced by sodium nitroprusside in HT22 cells, suggesting its potential for treating NO-induced brain diseases. nih.gov Another study on diphenylpyrimido[4,5-d]pyrimidin-4-amines identified several compounds with significant neuroprotective effects against hydrogen peroxide-induced cell death in SH-SY5Y cells. mdpi.com

Table 3: Other Investigated Biological Activities of Pyrimidine Derivatives

| Activity | Compound Class/Derivative | Key Finding |

|---|---|---|

| Antihypertensive | 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazolines | Active at oral doses of 0.3-10 mg/kg in spontaneously hypertensive rats. nih.gov |

| Antinociceptive | 2-methoxy-5H nih.govbenzopyrano[4,3-d]pyrimidin-5-amines | Demonstrated good analgesic activity. nih.gov |

| Anti-platelet | 4,5-bis(4-methoxyphenyl)-2-(1-methyl-1,2,3,6-tetrahydropyrid-4-yl) pyrimidine | Showed 97% inhibition of platelet aggregation 24h after oral administration in guinea pigs. nih.gov |

| Neuroprotective | 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside | Attenuated apoptotic cell death in HT22 cells. nih.gov |

| Neuroprotective | Diphenylpyrimido[4,5-d]pyrimidin-4-amines | Showed significant neuroprotective effects against H2O2-induced cell death. mdpi.com |

Applications in Materials Science and Industrial Chemistry

Agrochemical and Crop Protection Formulations

The pyrimidine (B1678525) scaffold is a well-established and significant component in a wide range of commercially successful agrochemicals, including fungicides, herbicides, and insecticides. researchgate.netnih.govresearchgate.net The diverse biological activities of pyrimidine derivatives have led to extensive research in this area to develop new active ingredients for crop protection. researchgate.netauctoresonline.org

Numerous studies have demonstrated the potent herbicidal and fungicidal activities of various substituted pyrimidines. acs.orgnih.govnih.govmdpi.com The mode of action often involves the inhibition of essential enzymes in the target weeds or fungi. nih.gov For instance, certain pyrimidine derivatives are known to inhibit acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. nih.gov

However, despite the broad interest in pyrimidines for agrochemical applications, no specific research or patents were found that evaluate the efficacy of 2-(4-Methoxyphenyl)pyrimidin-5-amine as a herbicide, fungicide, or insecticide. The structure-activity relationship (SAR) for pyrimidine-based agrochemicals is highly dependent on the specific substitution patterns on the ring, and while the 4-methoxyphenyl (B3050149) group is present in some biologically active molecules, the activity of this particular compound has not been reported. researchgate.net

The table below summarizes the general herbicidal activity of some classes of pyrimidine derivatives, illustrating the scope of research in this field.

| Pyrimidine Derivative Class | Target Weeds | Application Rate | Reference |

| Pyrimidine-Biphenyl Hybrids | Descurainia sophia, Ammannia arenaria | 37.5–150 g ai/ha | nih.gov |

| Pyrido[2,3-d]pyrimidines | Bentgrass (Agrostis stolonifera) | 1 mM (in vitro) | nih.gov |

| Pyrimidinyloxybenzylamines | Grass and broadleaf weeds | 187.5-750 g ai/ha | mdpi.com |

| 4-Amino-picolinic Acids | Broadleaf weeds (Amaranthus retroflexus) | 250 µM (in vitro) | mdpi.com |

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation Pyrimidine-Based Compounds

The foundation for developing novel therapeutics from the 2-(4-Methoxyphenyl)pyrimidin-5-amine scaffold lies in the principles of rational drug design. This approach leverages an understanding of the structure-activity relationships (SAR) to guide the synthesis of more potent and selective analogs.

Future efforts will focus on systematic modifications of the core structure. Key areas for exploration include:

Substitution on the Phenyl Ring: The methoxy (B1213986) group on the phenyl ring is a critical feature. Future studies will investigate the impact of altering its position (ortho, meta) and replacing it with other electron-donating or electron-withdrawing groups. This will help to elucidate the role of electronics and sterics in target engagement.

Modification of the Pyrimidine (B1678525) Core: The pyrimidine ring itself offers multiple sites for modification. Introduction of various substituents at available positions could modulate the compound's physicochemical properties, such as solubility and membrane permeability, and influence its binding affinity and selectivity. For instance, the incorporation of a bromide at the 5-position of the pyrimidine core has been shown to be effective in other pyrimidine series. nih.gov

Derivatization of the 5-amino Group: The primary amine at the 5-position is a key functional group that can be readily derivatized to explore new interactions with biological targets. Acylation, alkylation, and arylation of this amine will be explored to generate a library of analogs with diverse chemical properties.

These rationally designed modifications will be guided by a deep understanding of the target's binding site, aiming to enhance potency, selectivity, and pharmacokinetic properties.

Exploration of Novel Biological Targets and Therapeutic Areas

While the initial biological activities of this compound may be known, a comprehensive exploration of its full therapeutic potential requires screening against a wide range of biological targets. The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, suggesting that this compound and its derivatives could modulate the activity of various protein families. nih.gov

Potential therapeutic areas and targets for future investigation include:

Kinase Inhibition: Pyrimidine derivatives are renowned for their ability to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. acs.org Screening of this compound and its analogs against a panel of kinases could identify novel inhibitors for oncology and inflammatory diseases. The 2-arylamino-4-aryl-pyrimidine scaffold, in particular, has shown promise as a potent inhibitor of PAK1 kinase. nih.gov

Ion Channel Modulation: Certain pyrimidine-containing compounds have been found to modulate the activity of ion channels. mdpi.com Investigating the effect of this compound on various ion channels could open up new avenues for treating neurological and cardiovascular disorders.

Antimicrobial and Antiviral Activity: The pyrimidine nucleus is a core component of nucleobases, making it an attractive scaffold for the development of antimicrobial and antiviral agents. mdpi.com Screening against a diverse panel of bacteria, fungi, and viruses could reveal new therapeutic applications in infectious diseases.

Central Nervous System (CNS) Disorders: The structural motifs present in this compound suggest potential activity on CNS targets. nih.gov Evaluation in models of neurodegenerative diseases and psychiatric disorders may uncover novel therapeutic uses.

A systematic approach to target identification, involving high-throughput screening and phenotypic assays, will be crucial in uncovering the full therapeutic landscape of this chemical series.

Development of Advanced Synthetic Methodologies and Sustainable Chemistry

The efficient and environmentally friendly synthesis of this compound and its derivatives is paramount for its successful translation from a laboratory curiosity to a viable therapeutic candidate. Future research will focus on developing advanced and sustainable synthetic methodologies.

Key areas of development include:

Multicomponent Reactions: One-pot multicomponent reactions offer a highly efficient way to generate molecular diversity from simple starting materials. bohrium.com Developing novel multicomponent reactions for the synthesis of 2,5-disubstituted pyrimidines will streamline the production of analog libraries for SAR studies. researchgate.netnih.govacs.org

Catalytic Methods: The use of transition metal catalysts and organocatalysts can enable novel and efficient bond formations, leading to more concise and elegant synthetic routes. Research into new catalytic systems for pyrimidine synthesis will be a key focus.

By embracing the principles of green and sustainable chemistry, the synthesis of these promising compounds can be made more economical and environmentally responsible.

Integration of In Silico and Experimental Approaches for Compound Optimization

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. rsc.org For this compound, a tightly integrated in silico and experimental workflow will be essential for efficient lead optimization.

This integrated approach will involve:

Computational Modeling and Docking: Molecular docking studies will be employed to predict the binding modes of designed analogs within the active site of identified biological targets. tandfonline.com These computational models will help prioritize the synthesis of compounds with the highest predicted affinity and selectivity. nih.govfrontiersin.org

In Silico ADMET Prediction: Computational tools will be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov This will allow for the early identification and elimination of candidates with unfavorable pharmacokinetic profiles, saving time and resources.

Virtual Screening of Compound Libraries: Large virtual libraries of pyrimidine derivatives can be screened against various biological targets to identify potential hits for further experimental investigation. amanote.comresearchgate.net

Experimental Validation: The predictions from computational studies will be rigorously tested through experimental assays. afjbs.com This iterative cycle of design, prediction, synthesis, and testing will guide the optimization process, leading to the identification of clinical candidates with improved efficacy and safety profiles.

This integrated strategy will accelerate the drug discovery process, enabling the rapid and efficient development of next-generation therapeutics based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 2-(4-Methoxyphenyl)pyrimidin-5-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A robust synthesis involves multi-step condensation reactions. For example, a chloroform-based reflux system with 4-(trifluoromethyl)aniline derivatives can yield pyrimidine intermediates, followed by purification via silica gel column chromatography (CHCl₃ eluent) and crystallization from methanol. Optimizing reaction time (e.g., 5 hours under reflux) and stoichiometric ratios (e.g., 4 g starting material to 3 g aniline) can achieve yields >78% . Purity is confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor intermediates and final product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methoxyphenyl and amine groups) and confirm regiochemistry.

- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves hydrogen bonding patterns and dihedral angles between aromatic rings. For example, intramolecular N–H⋯N bonds (e.g., 2.0–2.2 Å) stabilize molecular conformation .

- Infrared (IR) Spectroscopy : Validates functional groups (e.g., C–O stretch of methoxy at ~1250 cm⁻¹) .

Advanced Research Questions

Q. How does this compound interact with biological targets like adenosine receptors, and what experimental models are used?

Methodological Answer: The compound’s structural analogs (e.g., SCH442416) act as adenosine A₂A receptor antagonists. In vitro models include:

- Retinal Müller Cells : Treated at 100 nM under 40 mmHg hydrostatic pressure to study glutamate uptake modulation .

- Striatal Neurons : Radioligand binding assays quantify receptor affinity (Kᵢ values) using ³H-labeled antagonists .

Mechanistic insights are enhanced by kinetic isotope effects (e.g., ¹⁴C-labeled aryl rings) to track metabolic pathways .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) on receptor binding using dose-response curves .

- Crystallographic Data : Resolve discrepancies in bioactivity by correlating hydrogen-bonding patterns (e.g., C–H⋯π interactions) with potency .

- In Silico Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to adenosine receptors, reconciling in vitro vs. in vivo results .

Q. How can computational methods predict pharmacokinetic properties, and what are their limitations?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and aqueous solubility (e.g., −4.5 log mol/L), guiding bioavailability.

- Metabolic Stability : Cytochrome P450 isoform interactions (e.g., CYP3A4) are modeled using ligand-based pharmacophores.

- Limitations : Predictions may fail for reactive intermediates (e.g., N-oxide metabolites) or atypical transport mechanisms. Experimental validation via hepatic microsome assays is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.